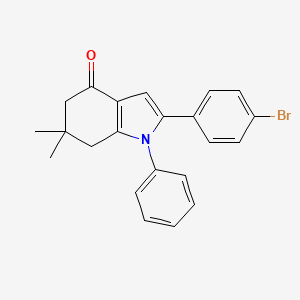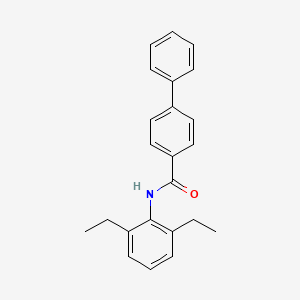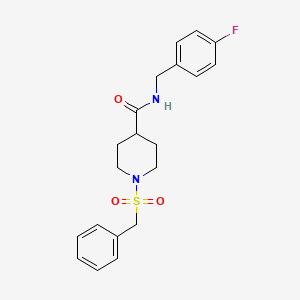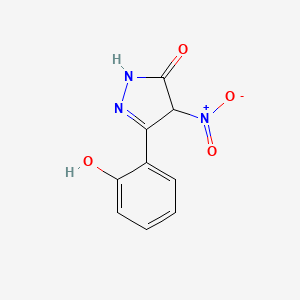
2-(4-bromophenyl)-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, also known as BPTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTI is a tetrahydroindolone derivative that possesses unique chemical and physical properties, making it a valuable compound for scientific research.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in cell proliferation. This compound has been shown to inhibit the activity of histone deacetylase enzymes, which play a critical role in the regulation of gene expression. By inhibiting these enzymes, this compound can prevent the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various in vitro and in vivo models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenyl)-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has several advantages that make it a valuable compound for scientific research. It is a potent inhibitor of histone deacetylase enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. Additionally, this compound is a fluorescent compound that can be used as a probe for detecting various biomolecules. However, the synthesis of this compound is a challenging process that requires expertise in organic chemistry, and the compound is relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2-(4-bromophenyl)-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one. One potential direction is the development of new synthetic methods that can improve the yield and purity of this compound. Another direction is the investigation of the mechanisms of action of this compound, which may provide new insights into the regulation of gene expression and cell proliferation. Additionally, the development of new applications for this compound, such as in the treatment of inflammatory diseases, may lead to new therapeutic strategies.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2-(4-bromophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,4(2H,5H)-dione, which is then converted to the final product by reacting it with the appropriate reagents. The synthesis of this compound is a challenging process that requires careful optimization of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
2-(4-bromophenyl)-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to possess potent anti-cancer activity. This compound has also been studied for its potential use as a fluorescent probe for detecting various biomolecules. Additionally, this compound has been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO/c1-22(2)13-20-18(21(25)14-22)12-19(15-8-10-16(23)11-9-15)24(20)17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCAANGSSBLYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4938787.png)
![3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4938796.png)

![3-(ethylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4938807.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4938822.png)
![2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4938828.png)
![N-(2,5-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4938835.png)
![2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B4938841.png)

![N-[(4-bromo-2-thienyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4938850.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938858.png)

![3-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4938875.png)
